molecular formula C13H17NO3 B5326892 N-allyl-2,6-dihydroxy-N-propylbenzamide

N-allyl-2,6-dihydroxy-N-propylbenzamide

Cat. No. B5326892
M. Wt: 235.28 g/mol
InChI Key: VCVDGHRUDSVHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2,6-dihydroxy-N-propylbenzamide, also known as APDB, is a chemical compound that belongs to the class of benzamides. It has been used in scientific research for its potential applications in various fields, including neuroscience and pharmacology.

Mechanism of Action

N-allyl-2,6-dihydroxy-N-propylbenzamide is believed to act as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. By binding to this receptor, this compound may modulate the activity of serotonin in the brain, leading to changes in behavior and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, studies have suggested that it may have a range of effects on the nervous system, including changes in mood, perception, and cognition. It has also been shown to affect the activity of ion channels, which could have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-2,6-dihydroxy-N-propylbenzamide in lab experiments is its potential as a tool for studying the structure and function of serotonin receptors. It may also be useful for investigating the effects of partial agonists on physiological processes. However, one limitation is that its effects on the nervous system are not fully understood, and further research is needed to determine its potential applications.

Future Directions

There are several potential future directions for research on N-allyl-2,6-dihydroxy-N-propylbenzamide. For example, it may be useful for investigating the role of serotonin receptors in the development and treatment of psychiatric disorders such as depression and anxiety. It may also be useful for developing new treatments for neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to determine the safety and efficacy of this compound for human use.

Synthesis Methods

N-allyl-2,6-dihydroxy-N-propylbenzamide can be synthesized through a multi-step process that involves the reaction of 2,6-dihydroxybenzoic acid with allyl bromide, followed by the reaction of the resulting product with propylamine. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-allyl-2,6-dihydroxy-N-propylbenzamide has been used in scientific research for its potential applications in various fields. For example, it has been studied for its effects on serotonin receptors, which are involved in mood regulation and other physiological processes. This compound has also been investigated for its potential as a tool for studying the structure and function of ion channels, which play a critical role in the transmission of signals in the nervous system.

properties

IUPAC Name

2,6-dihydroxy-N-prop-2-enyl-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-8-14(9-4-2)13(17)12-10(15)6-5-7-11(12)16/h3,5-7,15-16H,1,4,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVDGHRUDSVHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC=C)C(=O)C1=C(C=CC=C1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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